molecular formula C19H18N4O3 B4491810 7-(3,4-dimethoxyphenethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-(3,4-dimethoxyphenethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B4491810
M. Wt: 350.4 g/mol
InChI Key: YYJBAXMYHFXOFD-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is part of a broader class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines, which are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a pyrazole intermediate, followed by its reaction with a pyridine derivative under acidic or basic conditions to form the desired pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine scaffold .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials, reaction efficiency, and the ability to control reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dimethoxyphenethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, 7-(3,4-dimethoxyphenethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific kinases, which are crucial for cell signaling and regulation .

Medicine

Medically, this compound is being investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines by interfering with cell cycle progression and inducing apoptosis .

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable candidate for further research and development .

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to disrupted cell signaling pathways. This inhibition can result in the suppression of cell proliferation and the induction of programmed cell death (apoptosis) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3,4-Dimethoxyphenethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to inhibit specific kinases with high selectivity makes it a promising candidate for targeted cancer therapies .

Properties

IUPAC Name

11-[2-(3,4-dimethoxyphenyl)ethyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-25-16-4-3-13(11-17(16)26-2)6-9-22-10-7-15-14(19(22)24)12-20-18-5-8-21-23(15)18/h3-5,7-8,10-12H,6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJBAXMYHFXOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C=CC3=C(C2=O)C=NC4=CC=NN34)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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